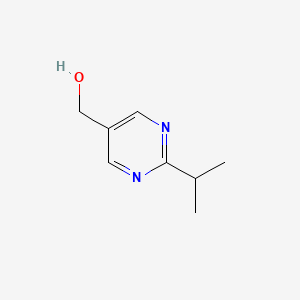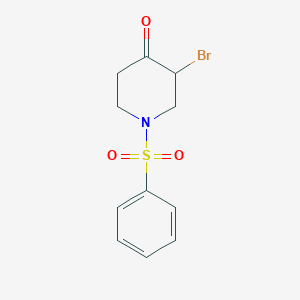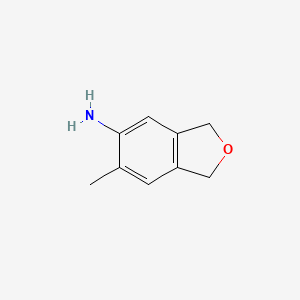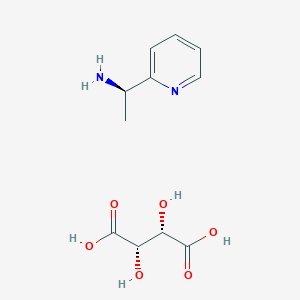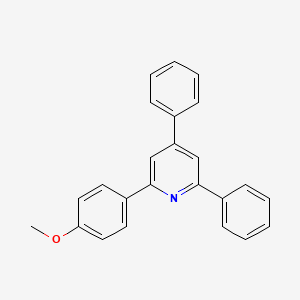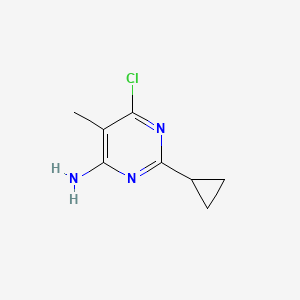
4-(1-Piperazinyl)-1H-benzimidazole trihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The addition of a piperazine moiety to the benzimidazole structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide typically involves the reaction of benzimidazole with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
- Benzimidazole + Piperazine → 4-(piperazin-1-yl)-1H-benzo[d]imidazole
- The product is then treated with hydrobromic acid to form the trihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzimidazole ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. For its anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(piperazin-1-yl)-1H-benzimidazole: This compound lacks the trihydrobromide salt form but shares a similar core structure.
Benzimidazole derivatives: Other derivatives of benzimidazole, such as 2-(piperazin-1-yl)benzimidazole, also exhibit similar biological activities.
Uniqueness
4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide is unique due to the presence of both the piperazine and benzimidazole moieties, which contribute to its enhanced pharmacological properties. The trihydrobromide salt form also improves its solubility and stability, making it more suitable for various applications.
Propriétés
Numéro CAS |
84806-71-3 |
|---|---|
Formule moléculaire |
C11H17Br3N4 |
Poids moléculaire |
444.99 g/mol |
Nom IUPAC |
4-piperazin-1-yl-1H-benzimidazole;trihydrobromide |
InChI |
InChI=1S/C11H14N4.3BrH/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H |
Clé InChI |
WPEOQBGHNTUXON-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC3=C2N=CN3.Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)

![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)

